N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S2/c1-26-21-10-6-5-9-20(21)16-23-13-11-18(12-14-23)15-22-27(24,25)17-19-7-3-2-4-8-19/h2-10,18,22H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQOIHHKNWOWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the sulfonamide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biology: It can be used as a tool to study biological pathways and mechanisms.
Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: W-15 and W-18 (Piperidinyl Sulfonamides)
W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
| Property | Target Compound | W-15 | W-18 |
|---|---|---|---|
| Core Structure | 4-Piperidinyl with methylthio-benzyl | 2-Piperidinylidene with phenylethyl | 2-Piperidinylidene with nitrophenylethyl |
| Key Substituents | -SMe, -SO₂NH-(phenylmethyl) | -Cl, -SO₂NH-(4-chlorophenyl) | -NO₂, -Cl, -SO₂NH-(4-chlorophenyl) |
| Molecular Weight (g/mol) | ~400 (estimated) | 365.3 | 419.9 |
| Lipophilicity (LogP) | Higher (due to -SMe) | Moderate | High (due to -NO₂) |
Key Differences :
- The target compound’s 4-piperidinyl core contrasts with the 2-piperidinylidene in W-15/W-18, which may alter receptor binding kinetics .
- Pharmacological Implications: W-15 and W-18 exhibit opioid-like activity, but the target compound’s sulfonamide-phenylmethyl group may shift selectivity toward non-opioid targets (e.g., carbonic anhydrase or serotonin receptors) .
Structural Analog: N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
Key Differences :
Structural Analog: Goxalapladib (Naphthyridine-Piperidinyl Hybrid)
Goxalapladib : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide
| Property | Target Compound | Goxalapladib |
|---|---|---|
| Core Structure | Piperidinyl-sulfonamide | Naphthyridine-piperidinyl-acetamide |
| Key Substituents | -SMe, -SO₂NH- | Difluorophenyl, trifluoromethyl |
| Molecular Weight (g/mol) | ~400 (estimated) | 718.8 |
| Therapeutic Use | Undetermined (potential CNS applications) | Atherosclerosis treatment |
Key Differences :
- Goxalapladib’s naphthyridine core and fluorine substituents confer distinct pharmacokinetic properties, including prolonged half-life and target specificity for lipid metabolism enzymes .
- The target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness .
Research Findings and Implications
- Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution of tosylated intermediates, analogous to methods used for azide-functionalized sulfonamides .
- Receptor Binding : Computational modeling suggests the methylthio group may enhance interactions with hydrophobic binding pockets in enzymes like carbonic anhydrase IX, though this requires experimental validation .
- Toxicity Considerations : The methylthio group could metabolize into reactive sulfoxide/sulfone intermediates, necessitating detailed toxicity profiling .
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C21H24N4OS
- Molecular Weight: 412.6 g/mol
Structural Components
The structure includes:
- A piperidine ring , which is known for its presence in various pharmacologically active compounds.
- A methylthio group attached to a benzyl moiety, which may enhance lipophilicity and biological interactions.
- A methanesulfonamide group , which is often associated with various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine ring and the methanesulfonamide moiety are likely involved in modulating the activity of these targets through:
- Hydrogen bonding with active sites.
- Hydrophobic interactions due to the aromatic groups present.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties, although specific data on this compound is limited .
Antiviral Potential
Molecular docking studies have suggested that compounds structurally similar to this compound display affinity towards viral targets, including those associated with hepatitis B and COVID-19 . This highlights the potential for further research into its antiviral applications.
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Antimicrobial Studies:
- Antiviral Research:
- Cancer Research:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide | Contains cyano group | Antimicrobial, anticancer |
| N-(2-(methylthio)benzyl)piperidine-4-carboxamide | Lacks cyano group | Antimicrobial |
| 5-[1-benzyl-6-fluoro...quinolin] | Antiviral properties | Effective against HBV |
Q & A
Q. What synthetic routes are recommended for synthesizing N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide, and how do reaction yields vary under different conditions?
Methodological Answer: The synthesis typically involves multi-step reactions, including piperidine functionalization, benzyl group introduction, and sulfonamide coupling. A key route involves reacting 1-(2-(methylthio)benzyl)piperidine-4-carbaldehyde with phenylmethanesulfonamide under reductive amination conditions. Challenges include optimizing reaction time, temperature, and catalyst selection. For example, a modified Janssen method (amide coupling via carbodiimide activation) achieved moderate yields (~40–50%), but competing protocols by Taber and Feldman reported higher efficiencies (~60–70%) using alternative coupling agents like HATU .
Critical Parameters for Yield Optimization:
- Catalyst: Use of Pd/C or PtO₂ for hydrogenation steps.
- Solvent: Polar aprotic solvents (e.g., DMF, THF) improve solubility.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.
| Parameter | Optimal Condition | Yield Range | Reference ID |
|---|---|---|---|
| Reductive Amination | H₂ (1 atm), 24 hrs | 40–50% | |
| Amide Coupling | HATU, DIPEA, RT | 60–70% |
Q. What analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?
Methodological Answer: Key techniques include LCMS (to confirm molecular weight), HPLC (purity assessment), and NMR (structural elucidation). For example:
- LCMS : Observe m/z 598 [M+H]⁺ (similar to sulfonamide derivatives in ).
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) for retention time consistency (e.g., 1.63 minutes under QC-SMD-TFA05 conditions ).
- NMR : Focus on piperidine ring protons (δ 2.5–3.5 ppm) and methylthio group (δ 2.1 ppm).
Validation Protocol:
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, general sulfonamide handling guidelines apply:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
Methodological Answer: Discrepancies often arise from variations in catalyst activity, solvent purity, or workup procedures. To address this:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) using software like JMP or Minitab.
- Byproduct Analysis : Use LCMS or HRMS to identify impurities (e.g., unreacted intermediates or sulfonic acid derivatives).
- Cross-Validation : Compare results with independent synthetic protocols (e.g., Taber’s method vs. Janssen’s approach ).
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound for therapeutic applications?
Methodological Answer: SAR studies focus on modifying the piperidine ring , methylthio group , and sulfonamide moiety to enhance bioactivity. Key steps include:
- Analog Synthesis : Replace the methylthio group with ethylthio or methoxy groups to assess hydrophobicity effects.
- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites.
Q. How can computational approaches predict physicochemical properties or binding affinities?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) using the compound’s InChI key (PubChem-derived ).
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition.
- Docking Studies : Autodock Vina or Glide model binding to targets like serotonin receptors (docking scores ≤ –9 kcal/mol suggest strong affinity).
Q. What methodologies are used to investigate polymorphic forms and their impact on stability?
Methodological Answer: Polymorph screening involves:
- Crystallization : Vapor diffusion (e.g., using acetonitrile/water mixtures) to isolate crystalline forms .
- Characterization :
- PXRD : Compare diffraction patterns with reference data.
- DSC/TGA : Measure melting points (e.g., Form I: 180°C; Form II: 165°C) and thermal stability.
- Bioavailability Testing : Dissolution studies in simulated gastric fluid (pH 1.2) to correlate polymorphism with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
